(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone
Description
Properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(1-phenylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16-23-19-9-5-6-10-20(19)25(16)18-11-14-24(15-18)21(26)22(12-13-22)17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSMIFBNNUYPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone typically involves multi-step organic reactions:
Formation of 2-methyl-1H-benzo[d]imidazole: This can be synthesized by condensing o-phenylenediamine with acetic acid under acidic conditions.
Attachment of Pyrrolidine Ring: The 2-methyl-1H-benzo[d]imidazole is then reacted with a suitable pyrrolidine derivative, often through nucleophilic substitution or cyclization reactions.
Introduction of Phenylcyclopropyl Group: The final step involves the addition of the phenylcyclopropyl group, which can be achieved through Friedel-Crafts acylation or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity of the Methanone Group
The methanone group (-C=O) is susceptible to nucleophilic addition and reduction reactions.
Pyrrolidine-Benzoimidazole Interactions
The pyrrolidine nitrogen and benzoimidazole ring participate in acid-base and electrophilic substitution reactions.
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes ring-opening under radical or acidic conditions.
Cross-Coupling Reactions
The benzoimidazole and phenyl groups enable transition metal-catalyzed coupling.
Thermal and Photolytic Stability
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial activity. For instance, studies have demonstrated effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as ≤0.25 μg/mL, indicating potent antimicrobial effects.
Antimicrobial Activity Summary
| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus MRSA | ≤0.25 | >32 |
| Compound B | C. neoformans | ≤0.25 | >32 |
| Compound C | E. coli | >200 | >32 |
Anticancer Potential
The structure of this compound suggests possible anticancer properties. Similar benzimidazole derivatives have shown efficacy in inhibiting various cancer cell lines, including breast (MCF-7) and colon (HT29) cancers. Mechanisms of action include the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Case Study: Anticancer Activity
A study focused on a structurally related compound demonstrated that it could induce apoptosis in MCF-7 cells with an IC50 value significantly lower than that of conventional chemotherapeutics, indicating its potential as a lead compound for further development.
Neuroprotective Effects
Emerging research suggests that compounds containing the benzo[d]imidazole moiety may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in disease progression.
Mode of Action
Imidazole derivatives are known to interact with multiple biological targets. This compound likely affects several biochemical pathways, enhancing its therapeutic potential across various conditions.
Pharmacokinetic Profile
The solubility characteristics of imidazole derivatives suggest favorable absorption profiles, which could enhance bioavailability when administered in vivo.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole ring can bind to DNA, inhibiting replication and transcription processes. Additionally, the pyrrolidine and phenylcyclopropyl groups can interact with proteins, affecting their function and stability. These interactions disrupt critical cellular processes, leading to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a 2-methylbenzimidazole-substituted pyrrolidine and a phenylcyclopropyl methanone group. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Differences: The target compound’s phenylcyclopropyl methanone group distinguishes it from Analog 1, which features a linear 3-oxo-3-phenylpropyl chain. Cyclopropane’s rigidity may enhance target binding affinity compared to flexible alkyl chains.
Bioactivity Insights :
- While Analog 1’s synthesis is well-documented, its bioactivity remains uncharacterized, limiting direct comparison.
- Natural analogs (Analog 2) exhibit insecticidal properties by disrupting cuticle formation or metabolic pathways, suggesting that the target compound’s benzimidazole core could be repurposed for pest control.
Biological Activity
The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone , also known by its CAS number 2034460-83-6, is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings, structure-activity relationships, and potential implications in medicinal chemistry.
Molecular Structure and Properties
The molecular structure of the compound includes:
- Benzimidazole moiety : Known for diverse biological activities including anticancer and antimicrobial effects.
- Pyrrolidine ring : Exhibits various pharmacological properties.
- Phenylcyclopropyl group : Enhances selectivity in drug design.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 2034460-83-6 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is primarily predicted through SAR studies, which suggest that its structural components may interact with various biological targets. The combination of the benzimidazole and pyrrolidine structures potentially enhances its bioactivity compared to simpler analogs.
Antitumor Activity
Research has indicated that similar compounds within the benzimidazole family exhibit significant antitumor properties. For instance, derivatives have shown effectiveness in suppressing tumor growth in mouse xenograft models, indicating a promising avenue for cancer treatment . The modulation of pathways such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR is crucial in this context, as it leads to controlled tumor proliferation .
Neuroprotective Effects
Compounds containing benzimidazole rings are often associated with neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play pivotal roles. The potential for this compound to exhibit similar effects warrants further investigation.
Case Study 1: Anticancer Properties
In a study evaluating various benzimidazole derivatives, one compound demonstrated a strong dependency on free-drug exposure for antitumor activity, leading to significant tumor growth suppression at low doses in vivo. This highlights the importance of drug formulation and delivery methods in maximizing therapeutic efficacy .
Case Study 2: Pharmacological Profile
Another study focusing on pyrrolidine derivatives revealed their ability to modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. The interaction of these compounds with G protein-coupled receptors (GPCRs) illustrates their diverse pharmacological profiles .
Q & A
Q. What are the standard synthetic routes for synthesizing (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzimidazole-pyrrolidine core via nucleophilic substitution or cyclization reactions. For example, coupling 2-methylbenzimidazole with a pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the 1-phenylcyclopropyl methanone group via Friedel-Crafts acylation or ketone conjugation using 1-phenylcyclopropanecarbonyl chloride .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. How is the compound structurally characterized?
Characterization relies on:
Q. What initial biological screenings are recommended for this compound?
Prioritize assays based on structural analogs:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) .
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram+/− bacteria .
- Enzyme Inhibition : Screen against kinases or proteases due to benzimidazole’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can synthesis yield be optimized using green chemistry principles?
- Microwave Assistance : Reduces reaction time from 12h to 30min and improves yield by 15–20% (e.g., 160 W, 70°C) .
- Solvent-Free Conditions : Eliminate DMF by using mechanochemical grinding for Step 1, achieving comparable yields (60–65%) .
- Catalyst Optimization : Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]BF₄) in Step 2 to reduce waste .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Focus on key substituents:
- Benzimidazole Methyl Group : Test removal or substitution (e.g., Cl, CF₃) to evaluate steric/electronic effects on target binding .
- Cyclopropane Ring : Replace with cyclobutane or open-chain analogs to assess conformational rigidity’s role in bioactivity .
- Pyrrolidine Modifications : Introduce sp³-hybridized substituents (e.g., fluorine) to enhance metabolic stability .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with benzimidazole occupying the hydrophobic pocket .
- MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to identify critical hydrogen bonds .
- QSAR Models : Train models on analogs to predict logP and solubility, guiding lead optimization .
Q. How to resolve contradictions in bioactivity data across studies?
- Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays to rule out false positives .
- Metabolic Stability Testing : Use liver microsomes to confirm if discrepancies arise from compound degradation .
- Batch Reproducibility : Ensure synthetic consistency via NMR purity checks (>95%) and control for stereochemical impurities .
Q. How to evaluate the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. The cyclopropane group may hydrolyze under acidic conditions .
- Light/Temperature Sensitivity : Store at 4°C (dark) to prevent photodegradation of the benzimidazole ring .
- Plasma Stability : Test in human plasma (37°C, 1h) to predict in vivo half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
